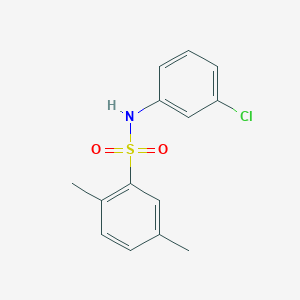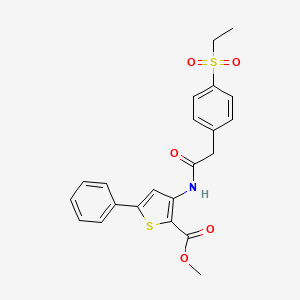![molecular formula C15H16N2O2 B2376103 morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-43-5](/img/structure/B2376103.png)
morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone is a versatile chemical compound with the molecular formula C15H16N2O2. It is known for its unique structure, which includes a morpholine ring and a pyrrole moiety attached to a phenyl group. This compound has garnered significant interest in various fields of scientific research due to its diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone involves the inhibition of selective norepinephrine reuptake. This action is mediated through its interaction with specific molecular targets, such as transport proteins and receptors, which play a crucial role in neurotransmitter regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenylmorpholine
- 1-(4-Morpholinophenyl)pyrrole
- 4-(1H-Pyrrol-1-yl)benzoyl chloride
Uniqueness
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone stands out due to its unique combination of a morpholine ring and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
morpholin-4-yl-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-9-11-19-12-10-17)13-3-5-14(6-4-13)16-7-1-2-8-16/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLJCXGIPDQYLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)
![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)
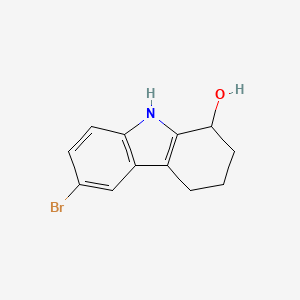
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)
![7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2376029.png)
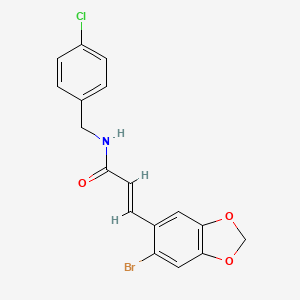
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2376033.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2376034.png)
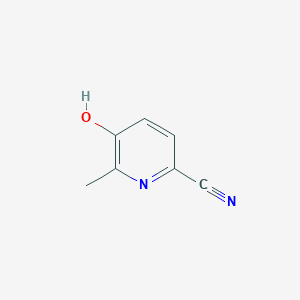
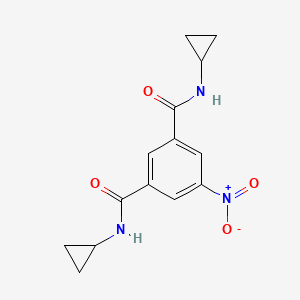
![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)
